4-amino-3-cyclopropoxybenzoic acid
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Overview
Description
4-amino-3-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an amino group, a cyclopropoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-cyclopropoxybenzoic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-nitro-3-cyclopropoxybenzoic acid. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at low temperatures to reduce the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often achieving over 96% yield with purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions to form amides or imines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and imines.
Scientific Research Applications
4-amino-3-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and cytotoxic agent.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of high-performance materials such as polybenzoxazole polymers.
Mechanism of Action
The mechanism of action of 4-amino-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropoxy group can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
4-aminobenzoic acid: Lacks the cyclopropoxy group, making it less hydrophobic.
3-cyclopropoxybenzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding.
Uniqueness
4-amino-3-cyclopropoxybenzoic acid is unique due to the presence of both an amino group and a cyclopropoxy group on the benzoic acid ring. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in synthesis and biological research .
Properties
CAS No. |
1243473-88-2 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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